molecular formula C13H13NO B111669 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 132688-31-4

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B111669
CAS No.: 132688-31-4
M. Wt: 199.25 g/mol
InChI Key: XGYWMIOYSRBPAT-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 2,6-dimethylphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.

    1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.

    1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid: An oxidation product of the aldehyde compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrrole ring with a 2,6-dimethylphenyl group and an aldehyde functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYWMIOYSRBPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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